2-(Bromomethyl)-2-methyl-1,4-dioxane
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Overview
Description
2-(Bromomethyl)-2-methyl-1,4-dioxane: is an organic compound characterized by a bromomethyl group attached to a dioxane ring. This compound is of interest due to its potential applications in organic synthesis and various industrial processes. The presence of the bromomethyl group makes it a versatile intermediate for further chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-2-methyl-1,4-dioxane typically involves the bromination of 2-methyl-1,4-dioxane. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) . The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures to facilitate the formation of the bromomethyl group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine or hydrobromic acid in the presence of a suitable catalyst can also be employed to achieve high yields. The reaction conditions are optimized to minimize by-products and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-2-methyl-1,4-dioxane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as , , or .
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like or in polar aprotic solvents (e.g., ).
Elimination Reactions: Strong bases such as in solvents like .
Oxidation: Oxidizing agents such as or .
Major Products
Nucleophilic Substitution: Products include , , and .
Elimination: Formation of .
Oxidation: Formation of and .
Scientific Research Applications
2-(Bromomethyl)-2-methyl-1,4-dioxane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds.
Material Science: Utilized in the preparation of polymers and advanced materials.
Chemical Biology: Employed in the modification of biomolecules for studying biological processes.
Mechanism of Action
The mechanism by which 2-(Bromomethyl)-2-methyl-1,4-dioxane exerts its effects is primarily through its reactivity as an electrophile. The bromomethyl group is highly reactive towards nucleophiles, facilitating various substitution reactions. The compound can also participate in radical reactions due to the presence of the bromine atom, which can form radicals under appropriate conditions.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-2-methyl-1,4-dioxane
- 2-(Iodomethyl)-2-methyl-1,4-dioxane
- 2-(Hydroxymethyl)-2-methyl-1,4-dioxane
Uniqueness
Compared to its analogs, 2-(Bromomethyl)-2-methyl-1,4-dioxane is unique due to the balance of reactivity and stability provided by the bromomethyl group. Bromine is a better leaving group than chlorine, making the compound more reactive in nucleophilic substitution reactions. it is less reactive than iodine, providing a good compromise between reactivity and handling safety.
Properties
IUPAC Name |
2-(bromomethyl)-2-methyl-1,4-dioxane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-6(4-7)5-8-2-3-9-6/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKMWDZDHYJYTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCO1)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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